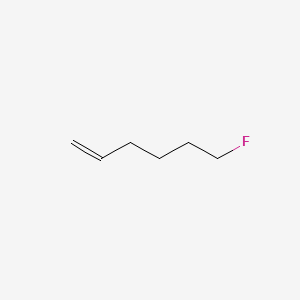
Butilfenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butilfenin is a chemical compound with the molecular formula C16H22N2O5. It is an N-substituted iminodiacetic acid derivative that has been studied for its potential use as a tridentate ligand to form technetium-99m complexes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butilfenin involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of 4-butylphenylamine with glycine derivatives under controlled conditions to form the desired iminodiacetic acid derivative . The reaction typically requires specific temperature and pH conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butilfenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biology: this compound’s ability to form metal complexes makes it a candidate for use in biological imaging and diagnostic techniques.
Industry: this compound and its derivatives may be used in industrial processes that require specific metal-ligand interactions.
Wirkmechanismus
The mechanism by which butilfenin exerts its effects involves its ability to act as a ligand and form stable complexes with metals. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in nuclear medicine, the technetium-99m complex of this compound can target specific tissues or organs, allowing for precise imaging and diagnosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iminodiacetic Acid Derivatives: Compounds such as iminodiacetic acid and its derivatives share structural similarities with butilfenin.
Technetium-99m Complexes: Other ligands that form technetium-99m complexes, such as methylene diphosphonate, can be compared to this compound in terms of their imaging capabilities.
Uniqueness
This compound’s uniqueness lies in its specific structure and ability to form stable technetium-99m complexes, which are valuable in medical imaging. Its N-substituted iminodiacetic acid structure provides distinct chemical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
66292-52-2 |
|---|---|
Molekularformel |
C16H22N2O5 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
2-[[2-(4-butylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-2-3-4-12-5-7-13(8-6-12)17-14(19)9-18(10-15(20)21)11-16(22)23/h5-8H,2-4,9-11H2,1H3,(H,17,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
XSYSSUAGVNOMCE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
Andere CAS-Nummern |
66292-52-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



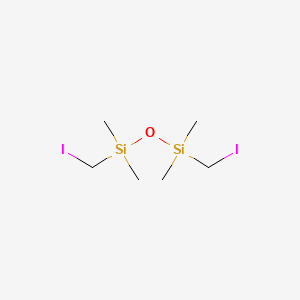
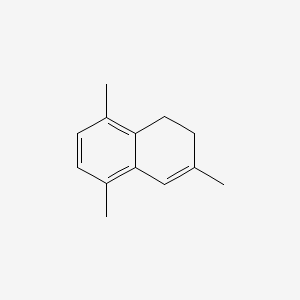
![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)
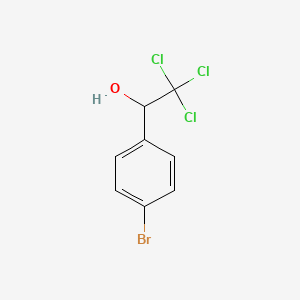
![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol](/img/structure/B1617919.png)
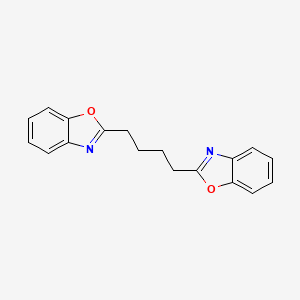
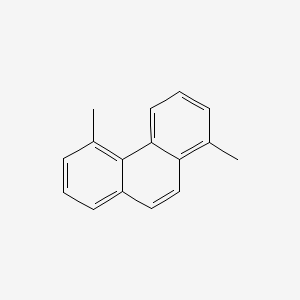
![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
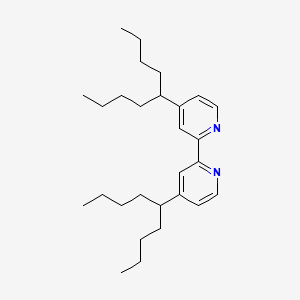
![2-Amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid](/img/structure/B1617926.png)
![Acetic acid, [(4-chloro-2-methylphenyl)thio]-](/img/structure/B1617928.png)
